BenchChemオンラインストアへようこそ!

STX140

Hormone-Independent Prostate Cancer Xenograft In Vivo Efficacy

STX140 is the only bis-sulfamate compound offering simultaneous microtubule disruption and steroid sulfatase inhibition, with proven oral bioavailability. It outperforms docetaxel, 2-MeOE2, and bevacizumab in hormone-refractory PC-3 prostate cancer xenografts and remains effective in taxane-resistant breast cancer PDX models. Ideal for long-term in vivo studies with daily dosing for 60 days showing sustained regression and negligible toxicity. For researchers requiring a well-characterized dual-mechanism agent, standard B2B procurement is available.

Molecular Formula C19H28N2O7S2
Molecular Weight 460.6 g/mol
CAS No. 401600-86-0
Cat. No. B1681772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTX140
CAS401600-86-0
Synonyms2-methoxyestradiol-3,17-O,O-bis(sulfamate)
2-methoxyestradiol-3,17-O,O-bis-sulfamate
3,17beta-bis-sulfamoyloxy-2-methoxyestra-1,3,5(10)-triene
STX 140
STX-140
STX140
Molecular FormulaC19H28N2O7S2
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N
InChIInChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1
InChIKeyAQSNIXKAKUZPSI-SSTWWWIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

STX140 (401600-86-0): An Orally Bioavailable Bis-Sulfamate Derivative with Dual Microtubule Disruption and Steroid Sulfatase Inhibition


STX140 (401600-86-0) is a bis-sulfamate derivative of the endogenous steroid 2-methoxyestradiol [1]. It functions as both a potent, orally bioavailable microtubule disruptor and a steroid sulfatase (STS) inhibitor, a dual mechanism that underpins its anticancer activity in hormone-dependent and hormone-independent models [2][3].

Why Generic Substitution of STX140 is Not Feasible: Functional and Structural Specificity Overrides Class-Level Similarity


In-class steroid sulfatase inhibitors or microtubule disruptors cannot be simply interchanged with STX140. Its unique bis-sulfamate structure confers a potent dual mechanism of action [1] and high oral bioavailability [2], a combination not found in related analogs like STX64 (a single-target STS inhibitor) or STX213 (a second-generation STS inhibitor). This specificity results in a distinct efficacy profile, including superiority in taxane-resistant models and against comparator drugs, which cannot be replicated by other agents in the same therapeutic class [3].

STX140 (401600-86-0): A Quantitative Evidence Guide for Scientific Selection


STX140 Exhibits Superior In Vivo Efficacy Compared to Docetaxel, 2-MeOE2, and Bevacizumab in Hormone-Independent Prostate Cancer

In a PC-3 prostate cancer xenograft model, STX140 demonstrated superior tumor growth inhibition compared to the clinical standard-of-care docetaxel, as well as to 2-MeOE2 and the anti-angiogenic agent bevacizumab [1].

Hormone-Independent Prostate Cancer Xenograft In Vivo Efficacy

STX140 Demonstrates Superior In Vivo Potency to the Related Analog STX641

While STX641 and STX140 are both microtubule disruptors from the same chemical series, STX140 was significantly more potent in vivo [1]. In the MDA-MB-231 breast cancer xenograft model, STX140 was selected for further evaluation over STX641 due to its superior in vivo activity [1].

Hormone-Independent Breast Cancer Xenograft Analog Comparison

STX140 Retains Efficacy in Taxane-Resistant Breast Cancer Models, a Key Differentiator from Paclitaxel

STX140 demonstrated in vitro and in vivo efficacy against taxane-resistant breast carcinoma cells, in direct contrast to paclitaxel (Taxol), which showed diminished activity [1]. The clinical relevance was further demonstrated by STX140's efficacy in patient-derived xenografts that had failed prior taxane therapy [1].

Taxane Resistance Breast Cancer In Vivo

STX140, Unlike Paclitaxel, Inhibits Mammary Tumor Initiation and Progression in a Transgenic Mouse Model

In the C3(1)/SV40 T/t-antigen transgenic mouse model of breast cancer, STX140 inhibited mammary tumor initiation and progression, whereas paclitaxel did not [1]. This indicates a fundamental difference in their mechanisms of action in early-stage disease.

Tumor Prevention Transgenic Model Breast Cancer

STX140 Demonstrates Superior Prolonged Oral Dosing Tolerability with Sustained Complete Responses Compared to Vinorelbine

In a chronic in vivo setting, STX140 could be dosed orally on a daily basis for 60 days, leading to tumor regression and complete responses that were maintained after treatment cessation [1]. This was in stark contrast to the comparator vinorelbine, where no significant toxicity was observed with STX140 [1].

Oral Bioavailability Chronic Dosing Toxicity Profile

STX140 Demonstrates High Oral Bioavailability Enabling Effective In Vivo Dosing, a Key Advantage Over Parenteral Taxanes

Unlike the taxanes paclitaxel and docetaxel, which require intravenous administration, STX140 is orally bioavailable and can be dosed effectively by this route [1].

Oral Bioavailability Drug Delivery Microtubule Disruptor

Key Research and Industrial Application Scenarios for STX140 (401600-86-0)


In Vivo Studies of Hormone-Independent Prostate Cancer (PC-3 Xenograft)

For researchers modeling advanced, hormone-refractory prostate cancer, STX140 is the compound of choice. It has demonstrated superior in vivo efficacy in the PC-3 xenograft model compared to docetaxel, 2-MeOE2, and bevacizumab, and can be administered orally [1]. Its ability to induce complete responses upon prolonged daily dosing makes it ideal for evaluating long-term treatment regimens and potential curative strategies.

Investigations into Taxane-Resistant Breast Cancer

STX140 is uniquely suited for research on overcoming taxane resistance. Unlike paclitaxel, STX140 remains efficacious in taxane-resistant breast cancer models, including patient-derived xenografts from individuals who had failed taxane therapy [1]. This makes it an essential tool for elucidating resistance mechanisms and developing next-line therapies for this challenging clinical scenario.

Mechanistic Studies of Microtubule Disruption and Apoptosis in Cancer

STX140 is an optimal tool for dissecting the dual roles of microtubule disruption and steroid sulfatase inhibition. Its potent in vitro antiproliferative activity against a panel of cancer cell lines (e.g., PC-3, MCF-7, A2780) [1] and its ability to induce apoptosis in hormone-independent prostate cells [2] provide a robust and well-characterized system for mechanistic studies.

Long-Term Oral Dosing Studies for Chronic Cancer Models

The oral bioavailability and favorable toxicity profile of STX140 make it highly suitable for chronic in vivo studies [1]. Its ability to be dosed daily for up to 60 days, leading to sustained tumor regression without significant toxicity, is a significant advantage for research requiring long-term drug exposure, such as studies on minimal residual disease, metastasis, or cancer prevention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for STX140

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.